molecular formula C13H15N3O3 B13484523 ethyl 5-carbamoyl-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate

ethyl 5-carbamoyl-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate

Cat. No.: B13484523
M. Wt: 261.28 g/mol
InChI Key: RKFXNMKKAANUSI-UHFFFAOYSA-N
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Description

Ethyl 5-carbamoyl-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate is a chemically synthesized pyrazole derivative intended for research and development purposes. This compound features a 4,5-dihydro-1H-pyrazole (pyrazoline) core, a privileged scaffold in medicinal chemistry known for its wide spectrum of pharmacological activities. Pyrazole and dihydropyrazole derivatives are extensively investigated in scientific literature for their potential anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties . The structure incorporates both an ester and a carbamoyl functional group, making it a versatile intermediate for further synthetic modification and structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key building block in the design and synthesis of novel bioactive molecules, leveraging its potential to interact with various biological targets. Its core pyrazole structure is a common motif in several approved drugs and active pharmaceutical ingredients (APIs) . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

ethyl 3-carbamoyl-2-phenyl-3,4-dihydropyrazole-5-carboxylate

InChI

InChI=1S/C13H15N3O3/c1-2-19-13(18)10-8-11(12(14)17)16(15-10)9-6-4-3-5-7-9/h3-7,11H,2,8H2,1H3,(H2,14,17)

InChI Key

RKFXNMKKAANUSI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(C1)C(=O)N)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis via Abnormal Beckmann Rearrangement and Nucleophilic Substitution

  • Starting Material: The synthesis begins with o-chloroaldehyde derivatives, which are converted to oximes by reaction with hydroxylamine hydrochloride in pyridine.

  • Beckmann Rearrangement: The oxime undergoes an abnormal Beckmann rearrangement using thionyl chloride in dry benzene to yield ethyl 5-chloro-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate intermediates with high yield (~85%).

  • Azide Substitution: The chlorine at the 5-position is then substituted by azide ion, producing azido derivatives in approximately 76% yield. This substitution is facilitated by the strong electron-withdrawing effect of the nitrile group at the 4-position.

  • Reduction to Amino Derivative: Reduction of the azido intermediate with sodium dithionite affords ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate in 78% yield. This amino compound is a crucial precursor for further transformations.

  • Conversion to Carbamoyl Derivative: Treatment of the amino carbonitrile with concentrated sulfuric acid at room temperature converts the nitrile group into the carbamoyl group, yielding ethyl 5-carbamoyl-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate without hydrolysis of the ester group, thus preserving the ethyl ester functionality.

This method is advantageous due to its relatively high yields, avoidance of expensive reagents such as 18-crown-6, and mild reaction conditions compared to earlier methods requiring low temperatures or complex starting materials.

Hydrolysis and Acylation Approach from Pyrazole Esters

  • Hydrolysis of Pyrazole Esters: 3-Halo-1-phenyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid esters can be hydrolyzed under basic conditions to the corresponding carboxylic acids.

  • Formation of Acyl Halides: The carboxylic acids are then converted into acyl halides via simultaneous acyl halogenation and oxidation steps.

  • Amidation: Without the use of acid-binding agents, these acyl halides react with substituted anilines or ammonia derivatives to form phenylcarboxamides, including carbamoyl-substituted pyrazole derivatives, in high yields.

This approach emphasizes environmentally friendly and efficient preparation techniques, with careful control of reaction conditions to maximize yield and purity.

Condensation and Cyclization to Derivatives

  • The amino carbonitrile intermediate can also be condensed with N,N-dimethylformamide dimethylacetal under reflux in p-xylene to form amidine intermediates.

  • These amidines serve as versatile synthons for the synthesis of various pyrazolo-fused heterocycles, including pyrazolopyrimidines, which are important for biological activity screening.

  • Subsequent reactions with hydrazine hydrate or ammonium hydroxide yield diverse derivatives, demonstrating the synthetic utility of the carbamoyl pyrazole scaffold.

Step Reaction Type Starting Material Reagents/Conditions Product Yield (%) Notes
1 Oxime formation o-Chloroaldehyde Hydroxylamine hydrochloride, pyridine Oxime intermediate ~78 Standard oxime synthesis
2 Abnormal Beckmann rearrangement Oxime intermediate Thionyl chloride, dry benzene Ethyl 5-chloro-4-cyano-1-phenyl-pyrazole ester ~85 Key rearrangement step
3 Nucleophilic substitution Chloropyrazole ester Sodium azide Azido derivative ~76 Facilitated by nitrile group
4 Reduction Azido derivative Sodium dithionite Ethyl 5-amino-4-cyano-1-phenyl-pyrazole ester ~78 Amino intermediate
5 Carbamoylation Amino carbonitrile Concentrated sulfuric acid Ethyl 5-carbamoyl-1-phenyl-4,5-dihydro-pyrazole ester High Conversion of nitrile to carbamoyl
  • The abnormal Beckmann rearrangement route offers a streamlined, cost-effective synthesis with better yields than previous methods relying on diazonium salts or low-temperature condensation reactions.

  • The nucleophilic substitution at the 5-position is facilitated by the electron-withdrawing nitrile group, allowing for selective functional group transformations.

  • The conversion of the nitrile to carbamoyl under acidic conditions occurs without ester hydrolysis, preserving the ethyl ester moiety, which is critical for further synthetic elaborations.

  • Alternative hydrolysis and acylation methods provide complementary routes, particularly useful when preparing substituted phenylcarboxamides or related derivatives, with high purity and environmental considerations.

  • The intermediates generated in these syntheses serve as valuable building blocks for constructing more complex heterocyclic systems with potential biological activities, such as antimicrobial and receptor antagonist properties.

The preparation of this compound is efficiently achieved through a multi-step synthetic strategy involving abnormal Beckmann rearrangement of o-chloroaldehydes, nucleophilic azide substitution, reduction to amino derivatives, and acid-mediated carbamoylation. These methods provide high yields, operational simplicity, and versatile intermediates for further synthetic applications. Complementary hydrolysis and acylation routes expand the synthetic toolbox for related pyrazole carboxamide derivatives, supporting ongoing research and pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-carbamoyl-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce various reduced pyrazole compounds.

Scientific Research Applications

Ethyl 5-carbamoyl-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-carbamoyl-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For instance, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

Recent studies emphasize the compound’s utility in medicinal chemistry, particularly in palladium-catalyzed cross-coupling reactions to generate biaryl motifs found in kinase inhibitors. Its moderate synthesis yield (48%) is offset by the high value of downstream products . Industrial protocols prioritize this compound over brominated analogs due to faster reaction kinetics, reducing catalyst loading and process costs.

Biological Activity

Ethyl 5-carbamoyl-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanism of action, and comparisons with similar compounds based on various research findings.

The synthesis of this compound typically involves the cyclization of ethyl acetoacetate with phenylhydrazine. The reaction is conducted in the presence of a solvent such as ethanol and a catalyst like acetic acid under reflux conditions. The resulting compound has the following chemical properties:

PropertyValue
Molecular FormulaC11_{11}H12_{12}N3_3O3_3
Molar Mass233.22 g/mol
Density1.48 g/cm³
Boiling Point523.9 °C (predicted)
pKa2.35 (predicted)

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of this compound. In a study using a carrageenan-induced paw edema model in rats, various derivatives of this compound exhibited significant anti-inflammatory activity. Notably, the derivatives with specific substitutions on the pyrazole scaffold demonstrated enhanced efficacy compared to controls .

Key Findings:

  • Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate showed pronounced anti-inflammatory effects.

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. It acts by inhibiting specific enzymes involved in cancer progression and inflammation pathways. The interaction with molecular targets can lead to reduced tumor growth and improved therapeutic outcomes .

The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors. It may inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways. By modulating these pathways, the compound exerts its anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

This compound is structurally related to other pyrazole derivatives that exhibit similar biological activities. For instance:

Compound NameBiological Activity
Ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylateAnti-inflammatory
1,3,5-Trisubstituted-1H-pyrazolesAntitumor and antibacterial

These compounds share structural similarities but differ in their substituents, leading to variations in their pharmacological profiles.

Case Studies and Research Findings

A series of research studies have focused on the synthesis and evaluation of analogs derived from this compound:

  • Anti-inflammatory Study : A study synthesized multiple derivatives (2a-j) and assessed their anti-inflammatory activity using the carrageenan model. Results indicated that specific substitutions significantly improved activity compared to controls .
  • Anticancer Evaluation : Another investigation examined the compound's effects on cancer cell lines, revealing that it inhibited cell proliferation through enzyme inhibition pathways .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for ethyl 5-carbamoyl-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate, and how can reaction efficiency be optimized?

  • Methodology : The compound can be synthesized via multi-step routes involving cyclocondensation of hydrazine derivatives with β-keto esters. For example, intermediates like 5-oxo-4,5-dihydropyrazole precursors are often functionalized via Vilsmeier-Haack formylation or carbamoylation reactions . Optimization includes adjusting reaction time, temperature, and catalysts (e.g., acetic acid for cyclization). Purity is monitored via TLC/HPLC, and intermediates are validated using NMR and mass spectrometry .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • Methodology :

  • Spectroscopy : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positions and stereochemistry. IR spectroscopy identifies functional groups (e.g., carbonyl at ~1700 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELX programs (e.g., SHELXL for refinement) resolves 3D structure and hydrogen-bonding networks . Mercury CSD aids in visualizing packing patterns and void analysis .

Q. What biochemical assays are appropriate for evaluating its bioactivity?

  • Methodology :

  • Enzyme inhibition : Use ELISA or fluorometric assays to test inhibition of inflammatory enzymes (e.g., cyclooxygenase-2) .
  • Antimicrobial activity : Perform broth microdilution assays against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) .
  • Cytotoxicity : MTT assays on mammalian cell lines assess selectivity .

Advanced Research Questions

Q. How can computational tools like quantum chemical calculations enhance experimental design for reaction optimization?

  • Methodology : Combine density functional theory (DFT) calculations (e.g., Gaussian, ORCA) with reaction path sampling to predict intermediates and transition states. ICReDD’s workflow integrates computational screening of reaction conditions (e.g., solvent effects, catalysts) to prioritize experimental trials, reducing trial-and-error approaches .

Q. How to resolve contradictions between crystallographic data and computational models?

  • Methodology : Validate crystallographic data using tools like PLATON (for symmetry checks) and CCDC’s Mercury (for intermolecular interaction analysis). Compare computed (DFT-optimized) and experimental bond lengths/angles. Discrepancies >3% may indicate disorder or refinement errors, requiring additional data collection or alternative space groups .

Q. What strategies address discrepancies in biological activity between in vitro and in vivo studies?

  • Methodology :

  • Pharmacokinetic profiling : Assess solubility, metabolic stability (e.g., liver microsomes), and bioavailability via LC-MS.
  • Target engagement : Use radioligand binding assays to confirm target interaction in vivo.
  • Species-specific models : Compare activity in humanized vs. animal models to identify metabolic differences .

Q. What are best practices for molecular docking studies to evaluate interactions with biological targets?

  • Methodology :

  • Protein preparation : Use AutoDock Tools to add hydrogens and assign charges to the target (e.g., COX-2 PDB: 5KIR).
  • Docking parameters : Employ Lamarckian genetic algorithms with 100 runs to sample conformational space. Validate poses using RMSD clustering (<2.0 Å).
  • Post-docking analysis : Calculate binding free energy (MM/PBSA) and hydrogen-bonding interactions. Cross-validate with mutagenesis data .

Q. How to optimize synthetic routes for scalability while maintaining stereochemical integrity?

  • Methodology :

  • Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., cyclocondensation) to improve heat transfer and reduce side reactions.
  • Chiral resolution : Use HPLC with chiral columns (e.g., Chiralpak AD-H) or enzymatic kinetic resolution to isolate enantiomers .

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